REACTION_CXSMILES
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[CH2:1]([NH:3][C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])[CH3:2].[CH2:10](O)C>C1C=CC=CC=1>[CH2:1]([N:3]1[CH:10]=[N:9][C:7](=[O:8])[NH:6][C:4]1=[O:5])[CH3:2]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)NC(=O)NC(=O)N
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)O
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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above, [592 gm., 4.7 mole] is dispersed in 24 l
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Type
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TEMPERATURE
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Details
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This reaction mixture is heated to the reflux temperature and 3.5 l
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Type
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CUSTOM
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Details
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of solvent medium is removed by distillation
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Type
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ADDITION
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Details
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of a 25 percent solution of sodium methoxide in methanol is slowly added over an interval of five minutes
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Duration
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5 min
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Type
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ADDITION
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Details
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That addition
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Type
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ADDITION
|
Details
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is followed by the addition of 820 gm
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Type
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TEMPERATURE
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Details
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This reaction mixture is heated at the reflux temperature for three (3) hours, whereupon the solution
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Type
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TEMPERATURE
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Details
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is cooled to 38° C.
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Type
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ADDITION
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Details
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concentrated hydrochloric acid is added slowly until the pH of the solution
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Type
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ADDITION
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Details
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To the acidified solution is added more (3.4 l.) benzene
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Type
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CUSTOM
|
Details
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of the solvent medium is removed by distillation under reduced pressure and 50° C
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Type
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TEMPERATURE
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Details
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The mixture is then heated to 75° C.
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Type
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FILTRATION
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Details
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filtered in order
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Type
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CUSTOM
|
Details
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to remove the sodium chloride
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Type
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CUSTOM
|
Details
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produced by the reaction
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Type
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WASH
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Details
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The filter cake of salt is washed with hot absolute ethanol
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Type
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ADDITION
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Details
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the washings are added to the filtrate
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Type
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CUSTOM
|
Details
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by evaporation under reduced pressure at 50° C
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Type
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CONCENTRATION
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Details
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The resulting concentrate
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Type
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TEMPERATURE
|
Details
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is cooled at 5° C. for 18 hours while crystals
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Duration
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18 h
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Type
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CUSTOM
|
Details
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form
|
Type
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CUSTOM
|
Details
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The crystals are collected on
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Type
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FILTRATION
|
Details
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a filter
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Type
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WASH
|
Details
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washed with cold (5° ) ethanol
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Type
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CUSTOM
|
Details
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The washed crystals are dried in an oven under reduced pressure at 50° C. for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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at 137° to 139° C
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Type
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CUSTOM
|
Details
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A further purification
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Type
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DISSOLUTION
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Details
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by dissolving the 408 gm in 4 l
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Type
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TEMPERATURE
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Details
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methanol at reflux temperature
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Type
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CONCENTRATION
|
Details
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This solution is concentrated
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Type
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CUSTOM
|
Details
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to evaporate to a volume of 2 l
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Type
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TEMPERATURE
|
Details
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while being heated on a steam bath
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Type
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TEMPERATURE
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Details
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to cool slowly to 25° C
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Type
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TEMPERATURE
|
Details
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It is then chilled to 5° C. for two hours
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Duration
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2 h
|
Type
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CUSTOM
|
Details
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The crystals that form are collected on
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Type
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FILTRATION
|
Details
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a filter
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Type
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WASH
|
Details
|
the filter cake is washed with ice-cold methanol
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Type
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CUSTOM
|
Details
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After drying there
|
Type
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CUSTOM
|
Details
|
is obtained 389 gm
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=O)NC(=O)N=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |